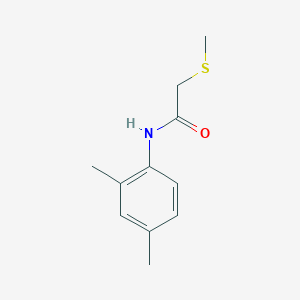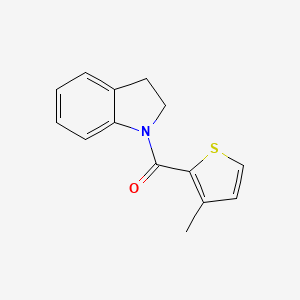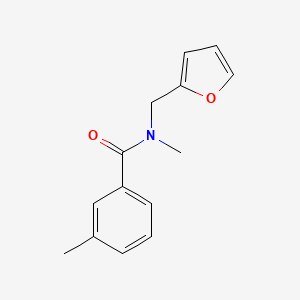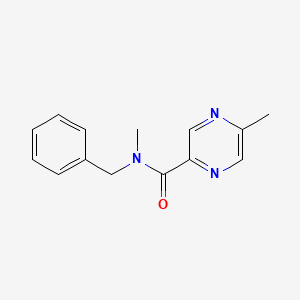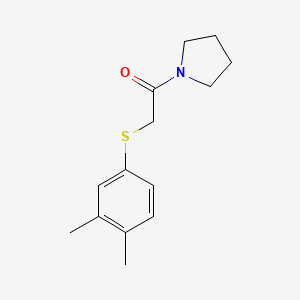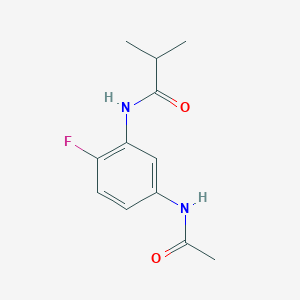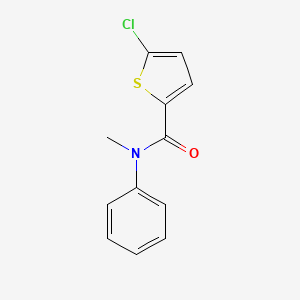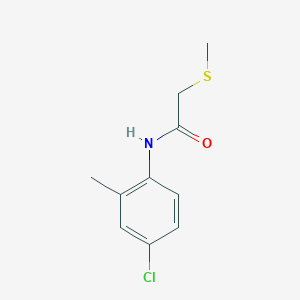
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CMMS belongs to the class of sulfonamide compounds and is known for its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis and interference with the production of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is thought to act by binding to the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This leads to a depletion of folate in bacterial cells, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to inhibit the activity of dihydropteroate synthase, which is involved in the synthesis of folate. Physiologically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to reduce inflammation in animal models and exhibit antimicrobial activity against a variety of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide in lab experiments is its antimicrobial and anti-inflammatory properties. This makes it a potential candidate for the treatment of bacterial infections and inflammatory diseases. Another advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its relatively low toxicity compared to other sulfonamide compounds.
One limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its potential for resistance development in bacterial strains.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential applications in the treatment of inflammatory diseases and bacterial infections. Additionally, research could focus on developing more soluble forms of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide and identifying ways to prevent resistance development in bacterial strains.
Conclusion
In conclusion, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is a chemical compound with potential applications in the field of medicine. Its antimicrobial and anti-inflammatory properties make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide that could lead to the development of new drugs and treatments.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide can be synthesized through a reaction between 4-chloro-2-methylaniline and 2-methylsulfanylacetic acid. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorous oxychloride. The resulting product is then purified through recrystallization or chromatography. The yield of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research applications of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its antimicrobial properties. Studies have shown that N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide exhibits antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Another research application of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXXBNPJNXXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
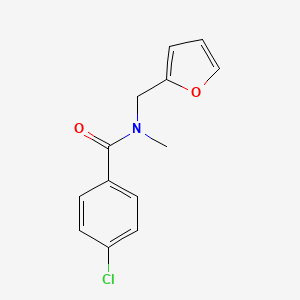
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
